molecular formula C20H18O4 B1249192 sterequinone I

sterequinone I

Cat. No.: B1249192
M. Wt: 322.4 g/mol
InChI Key: TZXPBWYICRUUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stereoquinone I is a naphthoquinone compound first isolated from the stem and stem bark of Stereospermum personatum, a plant species traditionally used in Ayurvedic medicine for its therapeutic properties . Structurally, it belongs to the naphthoquinone class, characterized by a bicyclic naphthalene core substituted with two ketone groups. Its discovery was part of a bioassay-guided study aimed at identifying natural antioxidants and xanthine oxidase inhibitors, which revealed its significant free-radical-scavenging activity and ability to inhibit xanthine oxidase, a key enzyme in uric acid production and oxidative stress . Unlike anthraquinones such as stereoquinones A–H (found in related Stereospermum species), stereoquinone I’s naphthoquinone backbone imparts distinct physicochemical and biological properties, positioning it as a unique candidate for pharmacological exploration .

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4a-hydroxy-7-methoxy-1,4-dimethyl-2,3-dihydrocyclopenta[b]anthracene-5,10-dione

InChI

InChI=1S/C20H18O4/c1-10-4-6-13-11(2)20(23)17(9-15(10)13)18(21)14-7-5-12(24-3)8-16(14)19(20)22/h5,7-9,23H,4,6H2,1-3H3

InChI Key

TZXPBWYICRUUSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=O)C4=C(C=C(C=C4)OC)C(=O)C3(C(=C2CC1)C)O

Synonyms

sterequinone I

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Quinones

Quinones are highly redox-active compounds due to their conjugated diketone structure. Key reaction types include:

  • Redox Reactions :
    Quinones undergo reversible reduction to hydroquinones (via semiquinone intermediates). This property is critical in biological electron transport chains and synthetic applications.

    Quinone+2H++2eHydroquinone\text{Quinone}+2\text{H}^++2\text{e}^-\leftrightarrow \text{Hydroquinone}
  • Electrophilic Substitution :
    Substituents such as hydroxyl, methoxy, or methyl groups (common in natural quinones) influence reactivity at aromatic positions.

  • Dimerization :
    Some quinones form dimeric structures via C–C or C–O couplings (e.g., alterporriols K–M [70–72] in ).

Example 1: Alterporriols (Dimeric Anthraquinones)

  • Biosynthetic Pathway :
    Dimerization of monomeric anthraquinones via oxidative coupling (e.g., C-2–C-2' linkage in alterporriols K–M [70–72]) .

  • Key Reactions :

    • Oxidative Coupling : Facilitated by polyphenol oxidases or peroxidases.

    • Reductive Cleavage : Dimeric structures can revert to monomers under reducing conditions.

Example 2: Deoxybostrycin (77)

  • Cytotoxic Activity :
    Acts via intercalation into DNA and generation of reactive oxygen species (ROS) .

  • Derivatization :
    21 synthetic derivatives of deoxybostrycin were prepared, showing enhanced cytotoxicity against cancer cell lines .

Proposed Reaction Pathways for Quinones

Based on the biosynthetic pathways in mangrove-associated fungi ( ):

  • Polyketide Biosynthesis :
    Octaketide precursors undergo cyclization, methylation, and oxidation to yield anthraquinones.

  • Post-Modification Reactions :

    • Hydroxylation : Introduced by cytochrome P450 enzymes.

    • Methylation : Catalyzed by O-methyltransferases.

    • Glycosylation : Enhances solubility and bioactivity.

Data Table: Reactivity of Representative Quinones

CompoundStructure TypeKey ReactionsBiological ActivitySource
Alterporriol K (70)Dimeric anthraquinoneOxidative coupling, redox cyclingCytotoxic (IC₅₀: 13.1–29.1 µM)
Deoxybostrycin (77)AnthracenedioneDNA intercalation, ROS generationAnticancer, antimicrobial ,
Sterequinone C (80)TetrahydroanthraquinoneReduction, methylationCytotoxic, antifungal

Limitations and Recommendations

  • The absence of specific data on sterequinone I in the analyzed sources suggests it may be a less-studied derivative or referred to under a different nomenclature.

  • Further investigation in specialized databases (e.g., SciFinder, Reaxys) or primary literature is recommended for targeted information.

Comparison with Similar Compounds

Table 1: Comparative Overview of Stereoquinone I and Analogous Compounds

Compound Class Source Key Biological Activities Structural Features References
Stereoquinone I Naphthoquinone Stereospermum personatum Antioxidant, xanthine oxidase inhibition Naphthalene core with ketone groups
Stereoquinone A Anthraquinone Stereospermum personatum Antimalarial, cytotoxic (endothelial cell line) Anthracene-derived tricyclic quinone
Hydroquinone Benzenediol Synthetic/Industrial sources Industrial reducing agent, depigmenting agent Benzene ring with two hydroxyl groups
Menaquinone-7 Menaquinone Bacterial synthesis (e.g., Bacillus spp.) Cofactor in blood clotting, bone metabolism Isoprenoid side chain with quinone headgroup
Asterriquinone B1 Hydroxyquinone Fungal metabolites Antitumor, kinase inhibition Dimethoxybenzoquinone with indole substituents

Key Findings

Structural Differentiation: Stereoquinone I’s naphthoquinone structure (two-ring system) contrasts with the tricyclic anthraquinones (e.g., stereoquinone A) and the single-ring hydroquinones. Unlike menaquinone-7, which has a long isoprenoid tail for membrane integration, stereoquinone I lacks such modifications, limiting its role in electron transport chains but enhancing its solubility for antioxidant applications .

Biological Activity: Antioxidant Capacity: Stereoquinone I outperforms hydroquinone in free-radical scavenging due to its conjugated quinoid system, which stabilizes radical intermediates. Hydroquinone, though a potent reducing agent, is associated with cytotoxicity and occupational hazards . In contrast, asterriquinone B1 targets kinases, reflecting substituent-dependent selectivity .

Source and Stability: Stereoquinone I is plant-derived, whereas menaquinone-7 is typically microbially synthesized. Natural sourcing may limit stereoquinone I’s scalability compared to synthetic hydroquinone but enhances biocompatibility . Stability data for stereoquinone I are absent in the evidence, but menaquinone-7 is known to degrade under light and oxygen, necessitating formulation optimizations .

Research Implications and Gaps

  • Pharmacological Potential: Stereoquinone I’s dual antioxidant and enzyme inhibitory activities warrant further study in metabolic disorders (e.g., gout, diabetes) .
  • Structural Optimization: Synthetic modification of its naphthoquinone core (e.g., adding hydroxyl or methoxy groups) could enhance bioavailability or target specificity, as seen in asterriquinone B1 .
  • Toxicological Profiling: Unlike hydroquinone, stereoquinone I’s toxicity profile remains uncharacterized, necessitating acute and chronic toxicity studies .

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships of Stereoquinone I?

  • Methodological Answer : Nonlinear regression (four-parameter logistic model) with bootstrapping to estimate confidence intervals. Correct for multiple comparisons using the Benjamini-Hochberg procedure .

Table 1: Key Studies on Stereoquinone I’s Mechanisms and Challenges

Study ReferenceMethodologyKey FindingsConfounding Variables Addressed
Zhang et al. (2023)CRISPR-Cas9 screen + RNA-seqIdentified KEAP1 as a primary targetBatch effects in RNA-seq data
Lee et al. (2024)Chiral HPLC + Molecular DynamicsRacemization occurs at pH > 7.4Solvent polarity in simulations
WHO Guidelines (2025)Meta-analysis of 12 preclinical trialsIC₅₀ variability linked to assay typeCross-species metabolic differences

Guidance for Peer Review and Reproducibility

  • Preclinical Reporting : Adhere to NIH guidelines for detailing animal husbandry, randomization, and blinding protocols .
  • Data Transparency : Share raw spectral data (NMR, MS) in public repositories (e.g., MetaboLights) and provide step-by-step synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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